molecular formula C12H19NO B15093180 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol

Cat. No.: B15093180
M. Wt: 193.28 g/mol
InChI Key: YFCMMYPPRHQZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol is a secondary amine derivative featuring a propan-2-ol backbone substituted with a 3,4-dimethylbenzylamino group. The compound’s structure includes a benzene ring with methyl groups at the 3- and 4-positions, contributing to its lipophilic character.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-4-5-12(6-10(9)2)8-13-7-11(3)14/h4-6,11,13-14H,7-8H2,1-3H3

InChI Key

YFCMMYPPRHQZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic ring-opening of propylene oxide (methyloxirane) by 3,4-dimethylbenzylamine represents a direct route to the target compound. The amine attacks the less sterically hindered carbon of the epoxide, yielding 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol with regioselectivity >98% under mild conditions.

Table 1: Epoxide Ring-Opening Reaction Parameters

Parameter Optimal Value Yield (%) ee (%) Source
Solvent Tetrahydrofuran 89 N/A
Temperature 25°C 85 N/A
Catalyst None 78 N/A
Reaction Time 12 h 92 N/A

The absence of racemization in this method makes it suitable for non-chiral applications, though post-synthetic resolution may be required for enantiopure products.

Reductive Amination of Hydroxyacetone

Two-Step Protocol

Condensation of 3,4-dimethylbenzylamine with hydroxyacetone (1-hydroxy-2-propanone) followed by borohydride reduction achieves moderate yields (65–75%). The hydroxyl group necessitates protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during imine formation.

Key Reaction:
$$
\text{3,4-Dimethylbenzylamine} + \text{HOCH}2\text{COCH}3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$

Catalytic Asymmetric Variants

Chiral phosphoric acids (e.g., TRIP) enable enantioselective reductive amination, achieving up to 82% ee. However, the electron-donating 3,4-dimethyl group reduces imine electrophilicity, necessitating elevated temperatures (60°C) and prolonged reaction times (24 h).

Asymmetric Hydrogenation of Ketone Precursors

Ruthenium-Catalyzed Enantioselection

Hydrogenation of the prochiral ketone 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-one using Ru-(S)-BINAP complexes delivers the (R)-enantiomer with 95% ee and 91% yield. This method is favored for industrial-scale production due to its atom economy and compatibility with continuous flow systems.

Table 2: Hydrogenation Performance Metrics

Catalyst Loading Pressure (bar) ee (%) Turnover Frequency (h⁻¹)
0.5 mol% 50 95 1,200
1.0 mol% 30 93 980

Nucleophilic Alkylation of 3,4-Dimethylbenzylamine

SN2 Displacement with Halohydrins

Reaction of 3,4-dimethylbenzylamine with 1-chloropropan-2-ol in dimethylacetamide at 80°C affords the target compound in 68% yield. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity by mitigating steric hindrance from the 3,4-dimethyl group.

Limitations :

  • Competing elimination reactions reduce yields below 70%.
  • Requires stoichiometric base (K₂CO₃) for deprotonation.

Industrial Production and Scalability

Continuous Flow Epoxide Ring-Opening

Adoption of microreactor technology enhances heat transfer and mixing efficiency, achieving space-time yields of 12.5 g·L⁻¹·h⁻¹. Immobilized amine catalysts on silica supports enable catalyst recycling for >10 batches without activity loss.

Environmental Impact Mitigation

Waste streams from borohydride reductions are treated via oxidative degradation with H₂O₂, reducing boron content to <5 ppm. Life-cycle assessments favor asymmetric hydrogenation over stoichiometric methods due to lower E-factor (2.1 vs. 8.7).

Comparative Methodological Analysis

Table 3: Synthesis Route Comparison

Method Yield (%) ee (%) Cost (USD/kg) Scalability
Epoxide Ring-Opening 92 N/A 120 High
Reductive Amination 75 82 240 Moderate
Asymmetric Hydrogenation 91 95 310 High
Alkylation 68 N/A 180 Low

Chemical Reactions Analysis

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or thiols. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include aldehydes, ketones, and substituted amines.

Scientific Research Applications

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. For example, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Effects

The compound’s closest analogs differ in substituents on the aromatic ring or the amino-propan-2-ol backbone. Key examples include:

1-[(3,4-Dichlorobenzyl)amino]-2-propanol (C10H13Cl2NO)
  • Structural Differences : Replaces methyl groups with chlorine atoms at the 3- and 4-positions of the benzyl ring .
  • Physicochemical Properties: Higher molecular weight (234.12 g/mol vs. ~193.27 g/mol for the dimethyl analog) due to chlorine atoms.
  • Biological Implications : Chlorine substituents enhance lipophilicity and may improve membrane permeability, a critical factor in drug design .
1-((1-(3,4-Dimethylphenyl)ethyl)amino)propan-2-ol
  • Structural Differences: Features an ethyl linker between the aromatic ring and the amino group, increasing steric bulk compared to the benzyl-linked target compound .
  • Synthetic Relevance : Highlights the adaptability of the propan-2-ol scaffold to accommodate varied alkyl/aryl substitutions.
1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol Hydrochloride
  • Structural Differences : Incorporates a dimethoxybenzyl group and an additional m-tolyloxy substituent, broadening its pharmacological profile .
Sphingosine Kinase 1 (SphK1) Inhibitors
  • Compounds (CHJ04091–CHJ04097): Propan-2-ol derivatives with halogenated phenoxy and diethylaminoethoxybenzyl groups exhibit SphK1 inhibition, a target in cancer and inflammation .
  • Comparison : The dimethyl analog’s reduced polarity may limit solubility but enhance blood-brain barrier penetration compared to halogenated analogs.
AMPK Activators and Autophagy Modulators
  • Compounds 32–35: Chlorophenoxy-propan-2-ol derivatives activate AMPK, a metabolic regulator .
  • (YT-6-2) : A fluorinated analog acts as a p62 ligand, inducing mitophagy .
  • Implications : The dimethyl analog’s methyl groups could stabilize hydrophobic interactions in enzyme binding pockets, though activity may vary compared to halogenated or oxygenated analogs.

Physicochemical and Spectroscopic Properties

Property 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol 1-[(3,4-Dichlorobenzyl)amino]-2-propanol CHJ04091 ()
Molecular Formula C12H19NO C10H13Cl2NO C25H34Cl2N2O4
Molecular Weight (g/mol) ~193.27 234.12 497.46
Key Functional Groups -OH, -NHR (R=3,4-dimethylbenzyl) -OH, -NHR (R=3,4-dichlorobenzyl) -OH, -OAr, -NHR
IR Signatures Expected O-H (~3300 cm⁻¹), N-H (~3400 cm⁻¹) O-H (3320 cm⁻¹), C-Cl (750 cm⁻¹) C=O (1730 cm⁻¹)
Solubility Moderate in polar aprotic solvents Lower aqueous solubility due to Cl substituents Oil-like consistency

Biological Activity

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol, also known as 1-amino-2-(3,4-dimethylphenyl)propan-2-ol, is a chiral amino alcohol characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, which include interactions with various biological macromolecules and modulation of receptor activity. This article delves into the biological activity of this compound, supported by research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol is C₁₁H₁₇NO. It features:

  • Amino Group (-NH₂) : Facilitates hydrogen bonding with biological macromolecules.
  • Hydroxyl Group (-OH) : Involved in various biochemical pathways.
  • Chiral Centers : Contributes to its stereochemical properties, making it significant in pharmacological applications.

The biological activity of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's amino and hydroxyl groups enable it to form hydrogen bonds, which can modulate the activity of enzymes and receptors. This modulation can lead to various pharmacological effects, including:

  • Agonistic or Antagonistic Effects : Depending on the target receptor, the compound may act as an agonist or antagonist, influencing cellular responses.
  • Influence on Signaling Pathways : By interacting with receptors or enzymes, it may affect downstream signaling pathways that are critical for various physiological processes.

Biological Activities

Research indicates several potential biological activities for 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could have therapeutic implications in conditions characterized by inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

  • In vitro Studies : Laboratory tests have demonstrated that 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol can inhibit certain enzymatic activities linked to inflammation and infection pathways. For instance, its interaction with phospholipase A2 was noted to correlate with reduced inflammatory responses in cell cultures .
  • Pharmacological Evaluations : In pharmacological evaluations, the compound showed significant differences in receptor binding affinities compared to structurally similar compounds. This highlights its unique potential in drug design .
  • Comparative Analysis : When compared to other compounds with similar structures (e.g., 1-amino-3-(2,4-dimethylphenyl)propan-2-ol), 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol exhibited distinct biological profiles due to its specific substitution patterns.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-olAntimicrobialInhibition of enzyme activities
1-amino-3-(2,4-dimethylphenyl)propan-2-olAnti-inflammatoryModulation of inflammatory pathways
3-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-olVarying receptor interactionsBinding to specific receptors

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol?

Methodological Answer: Synthesis optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency by stabilizing intermediates .
  • Temperature control : Maintain 60–80°C during amination to balance reaction rate and side-product formation .
  • Catalysts : Use triethylamine or NaOH to scavenge HCl in Schlenk line setups, improving purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Confirm purity via HPLC (≥95%) .

Q. How can spectroscopic techniques confirm the structural identity of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol?

Methodological Answer:

  • NMR :
    • ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), methyl groups on the phenyl ring (δ ~2.2 ppm), and hydroxyl proton (broad ~1–5 ppm) .
    • ¹³C NMR: Confirm the propan-2-ol backbone (C-OH at ~70 ppm) and aromatic carbons .
  • IR : Detect -OH (3300 cm⁻¹) and N-H stretches (3350–3450 cm⁻¹) .
  • MS : Molecular ion peak at m/z 193.28 (C₁₂H₁₉NO) .

Q. What chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). Monitor at 254 nm. Compare retention times with reference standards .
  • TLC : Silica plates (ethyl acetate:hexane = 3:7) visualize spots under UV. Rf ~0.5 .

Advanced Research Questions

Q. How to resolve discrepancies in bioactivity data across studies?

Methodological Answer:

  • Validate experimental conditions : Ensure consistent cell lines (e.g., HEK-293 for receptor assays) and animal models (e.g., Sprague-Dawley rats) .
  • Assay standardization : Use positive controls (e.g., propranolol for β-adrenergic assays) .
  • Pharmacokinetic profiling : Assess bioavailability and metabolite interference via LC-MS/MS .
  • Replicate studies : Independent labs should confirm results to rule out batch variability .

Q. What advanced strategies minimize by-product formation during synthesis?

Methodological Answer:

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of the amine group .
  • Stepwise purification : Isolate intermediates (e.g., Schiff base precursors) via flash chromatography to reduce carryover impurities .
  • In-situ monitoring : Employ reaction calorimetry or FTIR to detect side reactions early .

Q. How to design a study on adrenergic receptor binding affinity?

Methodological Answer:

  • Radioligand binding assays : Use [³H]-dihydroalprenolol for β-adrenergic receptors. Prepare receptor membranes from transfected HEK-293 cells .
  • Competitive binding curves : Calculate IC₅₀ values using nonlinear regression. Include enantiomerically pure samples to assess stereoselectivity .
  • Data analysis : Apply the Cheng-Prusoff equation to derive Kᵢ values .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility data?

Methodological Answer:

  • Standardize solvents : Use USP-grade buffers (e.g., PBS pH 7.4) and control temperature (25°C ± 0.5) .
  • Quantitative NMR (qNMR) : Dissolve in D₂O with DSS as an internal standard for precise solubility quantification .
  • Report logP : Measure octanol/water partition coefficients to predict solubility trends .

Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Waste disposal : Neutralize acidic/basic residues before discarding. Follow EPA guidelines for amine waste .
  • Emergency procedures : For spills, adsorb with vermiculite and treat with 10% acetic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.